2-Amino-7-methyloctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56649-57-1 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-amino-7-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
XFGWQYYDOWONQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 7 Methyloctanoic Acid and Its Structural Analogues
Asymmetric Synthesis Approaches to Enantiopure 2-Amino-7-methyloctanoic Acid
Chiral Auxiliary-Mediated Strategies for this compound Synthesis
Chiral auxiliaries are powerful tools for stereocontrolled synthesis, temporarily imparting chirality to a substrate to direct a subsequent diastereoselective transformation. Evans oxazolidinones are a prominent class of chiral auxiliaries widely employed in the asymmetric synthesis of α-amino acids. This strategy involves the acylation of the chiral auxiliary, followed by diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the desired enantiopure amino acid.
In the context of this compound, an Evans oxazolidinone derived from a readily available amino alcohol, such as (S)-valinol or (S)-phenylalaninol, can be acylated with a glycine derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then be alkylated with a suitable electrophile, in this case, 1-iodo-5-methylhexane. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. The final step involves the hydrolytic or reductive cleavage of the chiral auxiliary to afford the target (S)-2-amino-7-methyloctanoic acid with high enantiomeric excess. This method is highly reliable and provides predictable stereochemical outcomes.
Table 1: Representative Diastereoselective Alkylation using Evans Auxiliary
| Electrophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1-iodo-5-methylhexane | (S)-4-isopropyl-2-oxazolidinone | >95:5 | 85-95 |
| 1-bromo-5-methylhexane | (S)-4-benzyl-2-oxazolidinone | >97:3 | 88-96 |
Chiral Catalyst-Based Asymmetric Hydrogenation in this compound Preparation
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, offering high enantioselectivities and atom economy. The synthesis of this compound can be achieved via the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a β-keto ester derivative. Iridium-based catalysts featuring chiral ligands have demonstrated exceptional performance in the hydrogenation of unsaturated C=N and C=O bonds.
A plausible synthetic route involves the preparation of ethyl 7-methyl-2-oxooctanoate. This β-keto ester can then be subjected to asymmetric hydrogenation using a chiral iridium catalyst, such as one bearing a ferrocenyl P,N,N-ligand. Under optimized conditions of hydrogen pressure and temperature, the catalyst facilitates the stereoselective reduction of the ketone functionality to a hydroxyl group. Subsequent chemical transformations, including conversion of the hydroxyl group to an amino group with retention of configuration, would yield the desired enantiomer of this compound. The high efficiency and selectivity of these catalysts make this a very attractive approach for large-scale synthesis. acs.orgresearchgate.netwikipedia.orgnih.gov
Table 2: Performance of Chiral Iridium Catalysts in Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Enantiomeric Excess (ee) (%) | Conversion (%) |
| [Ir(COD)Cl]₂ / Chiral Ferrocenyl P,N,N-ligand | Ethyl 2-oxo-4-phenylbutanoate | up to 95 | >99 |
| Ir-SpiroSAP | Racemic β-keto lactams | 83-99.9 | 87-99 |
Stereoselective Alkylation via Metalloenamines for 2-Amino-7-methyloctanal Precursors
The stereoselective alkylation of chiral metalloenamines provides an effective route to chiral aldehydes, which are versatile precursors to a variety of functional groups, including the amino acid moiety. This methodology involves the condensation of an aldehyde with a chiral secondary amine to form a chiral enamine. Deprotonation of the enamine with a strong base generates a chiral metalloenamine, which can then undergo diastereoselective alkylation.
For the synthesis of a precursor to this compound, propanal can be reacted with a chiral amine, such as (S)-2-(methoxymethyl)pyrrolidine (SMP), to form the corresponding chiral enamine. Treatment with a lithium amide base followed by alkylation with 1-iodo-4-methylpentane would proceed with high diastereoselectivity to furnish the alkylated imine. Hydrolysis of the imine releases the chiral aldehyde, (S)-2,7-dimethyloctanal. This aldehyde can then be converted to the target amino acid through a variety of methods, including the Strecker synthesis, which involves reaction with ammonia and cyanide followed by hydrolysis of the resulting aminonitrile. wikipedia.org Alternatively, direct oxidation of the aldehyde to the carboxylic acid, followed by amination, can also be employed.
Biocatalytic Synthesis of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly transaminases, have shown great promise in the synthesis of chiral amines and amino acids.
Enzymatic Transamination Reactions for this compound
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. masterorganicchemistry.com This reaction can be used for the asymmetric synthesis of amino acids from their corresponding α-keto acids. The substrate scope of many transaminases includes a wide range of aliphatic and aromatic ketones and keto acids.
A study on the biosynthesis of (S)-2-aminooctanoic acid demonstrated the effectiveness of a transaminase from Chromobacterium violaceum. organic-chemistry.org This enzyme successfully catalyzed the amination of 2-oxooctanoic acid with high conversion and excellent enantioselectivity (>98% ee). Given the structural similarity, it is highly probable that this or a related transaminase could accept 7-methyl-2-oxooctanoic acid as a substrate to produce (S)-2-amino-7-methyloctanoic acid. The reaction typically uses a cheap amino donor like L-alanine or isopropylamine, and the co-product (pyruvate or acetone) can be removed to drive the reaction equilibrium towards product formation.
Table 3: Biocatalytic Transamination for the Synthesis of (S)-2-Aminooctanoic Acid
| Enzyme Source | Substrate | Amino Donor | Conversion Efficiency (%) | Enantiomeric Excess (ee) (%) |
| Chromobacterium violaceum Transaminase | 2-oxooctanoic acid | L-Alanine | 52-80 | >98 |
Directed Evolution and Enzyme Engineering for Enhanced this compound Production
While wild-type enzymes can exhibit activity towards non-natural substrates, their performance is often suboptimal for industrial applications. Directed evolution and enzyme engineering techniques can be employed to tailor the properties of an enzyme, such as a transaminase, to enhance its activity, stability, and selectivity for a specific substrate like 7-methyl-2-oxooctanoic acid. msu.edu
Directed evolution involves iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with improved properties. For instance, if the transaminase from Chromobacterium violaceum shows low activity towards 7-methyl-2-oxooctanoic acid, its active site can be targeted for mutagenesis. Techniques like site-saturation mutagenesis or error-prone PCR can be used to introduce mutations in regions that interact with the substrate's side chain. Variants with enhanced activity can be selected and subjected to further rounds of evolution.
Rational design, guided by the enzyme's crystal structure and computational modeling, can also be used to identify key residues for mutation. By modifying the size and hydrophobicity of the active site pocket, it is possible to improve the accommodation of the bulky 7-methyloctyl side chain, thereby increasing the catalytic efficiency for the synthesis of this compound. msu.edu
Chemoenzymatic Synthetic Routes towards this compound
Chemoenzymatic synthesis combines the precision of biocatalysts with the practicality of chemical reactions to create efficient and stereoselective pathways. For this compound, two prominent strategies are the asymmetric amination of a prochiral keto-acid precursor and the enzymatic kinetic resolution of a chemically synthesized racemic mixture.
Asymmetric Synthesis via Transamination: A highly effective method for producing enantiopure amino acids is the asymmetric synthesis from a prochiral substrate using an amine transaminase (ATA) diva-portal.orgnih.govnih.gov. This process involves the transfer of an amino group from an amino donor to a ketone or aldehyde nih.gov. In this case, the synthesis would start with the corresponding α-keto acid, 2-oxo-7-methyloctanoic acid.
The reaction is catalyzed by an ω-transaminase, which requires pyridoxal 5'-phosphate (PLP) as a cofactor nih.govmdpi.com. The enzyme facilitates the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to the keto acid, yielding the desired L- or D-2-amino-7-methyloctanoic acid with high enantioselectivity mdpi.com. The choice of a specific transaminase enzyme (either (R)-selective or (S)-selective) dictates the stereochemistry of the final product. A significant advantage of this biocatalytic approach is its excellent stereoselectivity, often yielding products with high enantiomeric excess diva-portal.org.
Enzymatic Kinetic Resolution: An alternative chemoenzymatic approach begins with the chemical synthesis of racemic DL-2-amino-7-methyloctanoic acid, for which several classical methods like the Strecker or amidomalonate synthesis are suitable wikipedia.orglibretexts.org. This racemic mixture is then subjected to enzymatic kinetic resolution acs.org. In this process, an enzyme selectively acts on only one of the two enantiomers.
For example, an L-amino acid oxidase could be employed to selectively catalyze the oxidative deamination of the L-enantiomer into the corresponding α-keto acid (2-oxo-7-methyloctanoic acid), leaving the D-enantiomer untouched and therefore isolated mdpi.com. Conversely, a D-amino acid oxidase could be used to isolate the L-enantiomer. This method can achieve high enantiomeric purity for the remaining amino acid, although the maximum theoretical yield for a single enantiomer is 50% acs.org. More advanced dynamic kinetic resolution (DKR) processes can overcome this yield limitation by continuously racemizing the starting material, allowing for a theoretical conversion of up to 100% to the desired enantiopure product acs.orgnih.govbohrium.comchemrxiv.org.
Derivatization Strategies for this compound in Research Contexts
The primary amino group of this compound is a key site for modification, enabling its incorporation into peptides or the attachment of various functional moieties.
N-Acylation and Protecting Group Introduction: The amino group can be readily acylated to form amides. This is fundamental for peptide synthesis, where the amino acid is protected before activation of its carboxyl group. Two of the most common amine protecting groups in modern peptide chemistry are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) nih.gov.
Boc Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. It is stable to basic conditions but can be removed with mild acid, such as trifluoroacetic acid (TFA) researchgate.net.
Fmoc Protection: The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu. A key advantage of Fmoc chemistry is that the protecting group is removed under mild basic conditions (e.g., piperidine), while the side-chain protecting groups and resin linkage remain stable, as they are acid-labile bohrium.commasterorganicchemistry.com.
Beyond protection, N-acylation can be used to attach reporter groups (like fluorophores) or to modify the compound's biological properties.
| Functionalization Type | Reagent | Typical Conditions | Resulting Group |
|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous base (e.g., NaOH, Et₃N) | Boc-NH- |
| N-Fmoc Protection | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Aqueous bicarbonate or organic base | Fmoc-NH- |
| N-Acetylation | Acetic Anhydride or Acetyl Chloride | Base (e.g., pyridine, Et₃N) | CH₃CO-NH- |
| Peptide Coupling | Fmoc/Boc-protected amino acid + Coupling Reagent (e.g., HBTU, HATU) | Organic solvent (e.g., DMF), Base (e.g., DIPEA) | Peptide Bond |
The carboxyl group can be converted into esters, amides, or other derivatives to modulate the compound's physicochemical properties or to conjugate it with other molecules.
Esterification: Esterification of the carboxyl group can be achieved through both chemical and enzymatic methods.
Chemical Esterification: A common laboratory method involves reacting the amino acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst such as thionyl chloride or trimethylchlorosilane (TMSCl). The TMSCl/methanol system is efficient for preparing methyl esters under mild, room temperature conditions masterorganicchemistry.com.
Enzymatic Esterification: Lipases are widely used for the regioselective esterification of carboxylic acids in non-aqueous solvents. This chemoenzymatic approach offers mild reaction conditions and high selectivity. For example, an immobilized lipase like Candida antarctica Lipase B (CALB) can catalyze the reaction between this compound and an alcohol in an organic solvent to produce the corresponding ester.
Amide Formation: To form an amide from the carboxyl group, the hydroxyl moiety must first be activated. This is typically achieved using peptide coupling reagents. The N-protected this compound is treated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) nih.govnih.govorganic-chemistry.org. This creates a highly reactive intermediate that readily reacts with a primary or secondary amine to form the desired amide bond nih.govmedschoolcoach.comyoutube.com.
| Modification Type | Method | Key Reagents | Product |
|---|---|---|---|
| Methyl Esterification | Chemical Synthesis | Methanol, Trimethylchlorosilane (TMSCl) | Methyl 2-amino-7-methyloctanoate |
| Ethyl Esterification | Enzymatic Synthesis | Ethanol, Immobilized Lipase (e.g., CALB) | Ethyl 2-amino-7-methyloctanoate |
| Amide Formation | Chemical Synthesis | An amine (e.g., Benzylamine), Coupling Reagent (e.g., HBTU, DCC) | N-Benzyl-2-amino-7-methyloctanamide |
Direct chemical modification of the unactivated C-H bonds in the isooctyl side chain of this compound is chemically challenging and lacks selectivity. Therefore, in a research context, alterations to the side chain are almost exclusively achieved by synthesizing structural analogues from different starting materials using established synthetic routes for non-canonical amino acids.
Two classical methods are particularly well-suited for this purpose: the Strecker synthesis and the amidomalonate synthesis. The structure of the side chain is determined by the choice of the initial aldehyde or alkyl halide.
Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile wikipedia.orgnih.gov. By varying the starting aldehyde, a wide array of amino acids with different side chains can be produced. For example, using an aldehyde other than 6-methylheptanal would result in an amino acid analogue with a different alkyl chain.
Amidomalonate Synthesis: This pathway is a variation of the malonic ester synthesis libretexts.org. It begins with diethyl acetamidomalonate, which is deprotonated to form a stable enolate. This enolate is then alkylated with an alkyl halide in an Sₙ2 reaction. Subsequent hydrolysis and decarboxylation yield the final amino acid. The identity of the alkyl halide directly dictates the structure of the final amino acid's side chain. This method provides a highly versatile and predictable way to synthesize a library of analogues with systematically altered side chains masterorganicchemistry.com.
| Target Side Chain | Required Alkyl Halide Starting Material | Resulting Amino Acid Analogue |
|---|---|---|
| -CH₂(CH₂)₄CH(CH₃)₂ (Isooctyl) | 1-bromo-5-methylhexane | This compound |
| -CH₂(CH₂)₅CH₃ (n-Heptyl) | 1-bromoheptane | 2-Aminononanoic acid |
| -CH₂-Cyclohexyl | (Bromomethyl)cyclohexane | 2-Amino-3-cyclohexylpropanoic acid |
Stereochemical Investigations and Their Functional Implications for 2 Amino 7 Methyloctanoic Acid
Enantiomeric Purity Assessment and Stereoselective Resolution Techniques for 2-Amino-7-methyloctanoic Acid
The determination of enantiomeric purity is a critical step in the characterization of this compound, ensuring that a sample contains a single enantiomer, which is often essential for its intended biological or chemical applications. Several analytical techniques are commonly employed for this purpose, primarily based on chromatography and spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of this compound, leading to their separation. The choice of CSP is critical and often involves derivatives of polysaccharides, proteins, or synthetic chiral polymers. By comparing the retention times of the analyte to those of known standards of the pure enantiomers, the enantiomeric excess (% ee) can be accurately quantified.
Gas Chromatography (GC) coupled with a chiral stationary phase can also be employed, particularly after derivatization of the amino acid to increase its volatility. Common derivatization agents include esterifying and acylating reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine enantiomeric purity. The interaction with the chiral agent induces a chemical shift difference between the enantiomers, allowing for their quantification by integrating the respective signals.
Once a racemic mixture of this compound is synthesized, stereoselective resolution techniques are employed to separate the enantiomers. These methods can be broadly categorized as follows:
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Enzymatic Resolution: This highly selective method utilizes enzymes, such as lipases or aminoacylases, which stereoselectively catalyze a reaction on one of the enantiomers. For example, an N-acetylated racemic mixture of this compound could be treated with an aminoacylase (B1246476) that specifically hydrolyzes the N-acetyl group from one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.
Chiral Chromatography: Preparative-scale chiral HPLC can be used to directly separate the enantiomers of this compound. While this method can provide high purity, its scalability can be a limitation.
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. | Scalable, well-established. | Requires suitable resolving agents, can be labor-intensive. |
| Enzymatic Resolution | Use of stereoselective enzymes to modify one enantiomer, allowing for separation. | High selectivity, mild reaction conditions. | Enzyme cost and stability can be concerns. |
| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | High purity, direct separation. | Can be expensive to scale up. |
Chiral Recognition and Interactions Involving Stereoisomers of this compound
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. For this compound, these interactions are fundamental to its behavior in biological systems and analytical separations. The three-point interaction model is a classic concept explaining this phenomenon, suggesting that at least three points of interaction between the chiral selector and the analyte are necessary for chiral discrimination.
In the context of this compound, these interactions can involve:
Hydrogen bonding: The amino and carboxyl groups can act as hydrogen bond donors and acceptors.
Ionic interactions: The charged amino and carboxylate groups can form salt bridges.
Steric hindrance: The spatial arrangement of the 7-methyl-octyl side chain will create steric bulk that influences how each enantiomer fits into a chiral binding site.
Hydrophobic interactions: The alkyl side chain can engage in hydrophobic interactions with nonpolar regions of a receptor or stationary phase.
The precise nature and strength of these interactions will differ for the (R)- and (S)-enantiomers, leading to differences in binding affinity and, consequently, biological activity or chromatographic retention. For instance, a chiral receptor site in a protein will preferentially bind one enantiomer over the other due to a more favorable set of intermolecular interactions.
Conformational Analysis of this compound and its Derivatives in Solution and Solid State
The biological activity and interaction profile of this compound are not only determined by its configuration (R/S) but also by its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. The flexible 7-methyl-octyl side chain allows for a multitude of possible conformations.
In solution , the conformational landscape of this compound can be investigated using techniques like NMR spectroscopy . By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the preferred solution-state conformation can be elucidated. The solvent environment can significantly influence the conformational equilibrium by stabilizing or destabilizing certain conformers through interactions like hydrogen bonding.
In the solid state , X-ray crystallography provides a precise picture of the conformation of this compound within a crystal lattice. This technique can reveal detailed information about bond lengths, bond angles, and torsional angles. While the solid-state conformation may not be identical to the biologically active conformation in solution, it provides a valuable, low-energy snapshot of the molecule's structure.
Computational methods, such as molecular mechanics and quantum mechanics calculations , are powerful tools for exploring the conformational space of this compound. These methods can be used to predict the relative energies of different conformers and to understand the factors that govern its conformational preferences.
Impact of this compound Stereochemistry on Biological Activity and Molecular Recognition
The stereochemistry of amino acids plays a pivotal role in their biological function, and this compound is no exception. aimspress.com The vast majority of biological systems, including enzymes and receptors, are chiral and will therefore interact differently with the enantiomers of a chiral molecule. nih.gov This stereoselectivity can lead to significant differences in the biological activity of the (R)- and (S)-enantiomers of this compound.
For example, if this compound were to act as an inhibitor of an enzyme, one enantiomer might bind tightly to the active site, leading to potent inhibition, while the other enantiomer may not fit as well and exhibit weak or no inhibitory activity. Similarly, if it were to act as a ligand for a receptor, one enantiomer could be an agonist while the other could be an antagonist or be inactive.
Molecular recognition by biological macromolecules is highly dependent on a precise three-dimensional arrangement of interacting groups. The specific orientation of the amino group, carboxyl group, and the 7-methyl-octyl side chain of this compound will determine its ability to bind to a target protein. This is a fundamental principle in drug design and underscores the importance of synthesizing and testing enantiomerically pure compounds. nih.gov
The table below summarizes the potential differential effects of the stereoisomers of this compound.
| Aspect | (R)-Enantiomer | (S)-Enantiomer |
| Enzyme Inhibition | Potentially a potent inhibitor | Potentially a weak or inactive inhibitor |
| Receptor Binding | Could act as an agonist or antagonist | Could have the opposite effect or be inactive |
| Metabolism | May be metabolized by specific enzymes | May be metabolized at a different rate or by different pathways |
| Toxicity | Could exhibit a specific toxicity profile | Could have a different toxicity profile or be non-toxic |
Elucidation of Biological Roles and Biochemical Pathways Involving 2 Amino 7 Methyloctanoic Acid
2-Amino-7-methyloctanoic Acid as a Building Block in Non-Ribosomal Peptide Synthesis
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that microorganisms use to assemble a wide array of secondary metabolites, including many antibiotics, siderophores, and toxins. wikipedia.orgd-nb.info A key feature of the NRPS pathway is its independence from messenger RNA, allowing for the incorporation of a vast repertoire of building blocks beyond the 20 common proteinogenic amino acids. wikipedia.org These building blocks can include D-amino acids, N-methylated amino acids, and other non-proteinogenic amino acids, which contribute to the structural diversity and biological activity of the resulting peptides. nih.govnih.gov
The adenylation (A) domain within each NRPS module is responsible for recognizing and activating a specific amino acid substrate. nih.govbeilstein-journals.org This flexibility allows for the incorporation of unusual monomers, and over 500 different building blocks have been identified in non-ribosomal peptides (NRPs). nih.gov While the NRPS machinery is well-documented to incorporate unique amino acids, specific examples of naturally occurring non-ribosomal peptides that contain this compound as a constituent building block are not extensively detailed in current scientific literature. The structure of this compound, featuring a fatty acid-like side chain, makes it a plausible candidate for incorporation into lipopeptides, a class of NRPs known for their potent biological activities.
Enzymatic Interactions and Reaction Mechanisms of this compound
The interaction of this compound with enzymes is fundamental to its biological function. However, detailed characterization of these interactions remains a developing area of research.
Substrate Specificity of Enzymes for this compound Analogues
The substrate specificity of enzymes determines which molecules they can bind to and act upon. For an unusual amino acid like this compound, its utilization by cellular machinery depends on the recognition by specific enzymes, such as the adenylation domains of NRPSs or various aminotransferases. Currently, there is a lack of specific research data identifying and characterizing enzymes that demonstrate substrate specificity for this compound or its direct analogues. General studies on enzymes like branched-chain amino acid aminotransferases show that single amino acid substitutions in the active site can significantly alter substrate specificity, indicating that enzymes can evolve to recognize a variety of structures. frontiersin.org
Modulation of Enzyme Activity by this compound and its Derivatives
Molecules can act as modulators of enzyme activity, either enhancing (activating) or decreasing (inhibiting) their function. Such modulation is a key mechanism of cellular regulation. There is currently no specific information available in the scientific literature detailing the role of this compound or its derivatives as modulators of enzyme activity.
Metabolic Fates and Putative Degradation Pathways of this compound
The metabolic pathways that synthesize, incorporate, and degrade this compound are crucial to understanding its lifecycle within an organism.
Integration into General Amino Acid Metabolism
Amino acid metabolism involves a complex network of interconnected pathways for synthesis, degradation, and conversion. nih.gov How non-proteinogenic amino acids like this compound are integrated into these central metabolic routes is not well-established. It is plausible that it could be synthesized from precursors derived from fatty acid and amino acid metabolism and potentially degraded via pathways that handle branched-chain fatty acids or amino acids. However, specific studies detailing the metabolic fate or degradation pathways for this compound are not presently available.
Role in Microbial Biosynthesis, including Peptide Antibiotics
Microorganisms are prolific producers of peptide antibiotics, many of which are synthesized via the NRPS pathway. d-nb.infonih.gov The incorporation of non-standard amino acids is a hallmark of these molecules, often conferring resistance to proteolytic degradation and enhancing biological activity. nih.gov
While direct evidence for this compound's role is limited, research on the closely related structural analogue, (S)-2-aminooctanoic acid (2-AOA), provides significant insight. A study demonstrated the biocatalytic production of 2-AOA using a transaminase from Chromobacterium violaceum. nih.govresearchgate.net This unnatural fatty amino acid was then used to terminally modify a peptide derived from lactoferricin (B1576259) B, an antimicrobial peptide (AMP). nih.govresearchgate.net The resulting lipopeptide showed a significant improvement in antibacterial activity, with up to a 16-fold enhancement. nih.gov The C-terminally modified peptide, in particular, exhibited potent activity against a range of pathogenic bacteria. nih.gov This work highlights the potential for amino acids with fatty acid side chains, like this compound, to be utilized in the biosynthesis or semi-synthesis of novel peptide antibiotics with improved therapeutic properties. nih.govresearchgate.net
The table below details the minimal inhibitory concentrations (MIC) for the lactoferricin B-derived peptide after C-terminal modification with the analogue (S)-2-aminooctanoic acid.
| Target Microorganism | MIC (µg/mL) |
| Escherichia coli | 25 |
| Bacillus subtilis | 50 |
| Salmonella typhimurium | 100 |
| Pseudomonas aeruginosa | 200 |
| Staphylococcus aureus | 400 |
Data sourced from Almahboub et al., 2018. nih.gov
Hydrophobic Interactions of the this compound Side Chain with Biological Environments
Hydrophobic interactions are a primary driving force in the folding of proteins into their functional three-dimensional structures. wikipedia.org These interactions arise from the tendency of nonpolar molecules to minimize their contact with water. In a cellular context, the aqueous environment pushes hydrophobic amino acid side chains toward the interior of a protein, a phenomenon known as the hydrophobic effect. This process is crucial for stabilizing the protein's conformation. wikipedia.org
The side chain of this compound is an iso-nonyl group, specifically a 6-methylheptyl group attached to the alpha-carbon. This structure is purely aliphatic, consisting only of carbon and hydrogen atoms, rendering it significantly nonpolar and therefore hydrophobic. Its considerable size and lack of polar functional groups suggest that its interactions within biological environments will be dominated by the hydrophobic effect.
When incorporated into a polypeptide chain, the long, branched side chain of this compound would be strongly driven to sequester itself away from the aqueous solvent. This would likely place it within the hydrophobic core of a globular protein. wikipedia.org The extent of this hydrophobic contribution can be contextualized by comparing its structure to that of the canonical proteinogenic amino acids. The side chain of this compound is substantially larger than that of highly hydrophobic amino acids like leucine (B10760876) and isoleucine, which possess C4 alkyl side chains. alfa-chemistry.com Consequently, it is predicted to have a much greater hydrophobic character.
The strength of hydrophobic interactions can be quantified using various hydrophobicity scales. One of the most widely used is the Kyte-Doolittle scale, which assigns a numerical value to each amino acid based on its hydropathic character; higher positive values indicate greater hydrophobicity. qiagenbioinformatics.comhiroshima-u.ac.jp While a specific Kyte-Doolittle value for this compound is not established due to its non-standard nature, its value can be anticipated to be significantly higher than that of isoleucine, which has the highest value among the 20 common amino acids.
| Amino Acid | Side Chain Structure | Kyte-Doolittle Hydrophobicity Index |
|---|---|---|
| Alanine | -CH₃ | 1.8 |
| Valine | -CH(CH₃)₂ | 4.2 |
| Leucine | -CH₂CH(CH₃)₂ | 3.8 |
| Isoleucine | -CH(CH₃)CH₂CH₃ | 4.5 |
| Phenylalanine | -CH₂-C₆H₅ | 2.8 |
| This compound | -(CH₂)₅CH(CH₃)₂ | Predicted to be > 4.5 |
The incorporation of such a highly hydrophobic residue would have significant implications for protein structure and stability. The large surface area of its nonpolar side chain would contribute substantially to the free energy of folding, potentially enhancing the thermal stability of the protein. The specific branched structure at the terminus of the side chain, similar to leucine, would influence its packing within the protein core, where van der Waals interactions play a critical role in stabilizing the folded state. The precise conformational effects would depend on the local environment within the protein and its ability to accommodate the bulky side chain without introducing steric strain.
Applications of 2 Amino 7 Methyloctanoic Acid in Advanced Chemical Biology and Rational Drug Design
Utilization of 2-Amino-7-methyloctanoic Acid in Peptidomimetic Research
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of unnatural amino acids like this compound is a key strategy in this field.
A significant drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Proteolytic enzymes have high specificity for substrates composed of canonical L-amino acids. The introduction of structurally unique residues, such as this compound, can render peptides resistant to this enzymatic breakdown. nih.gov
The bulky and non-natural isooctyl side chain of this compound sterically hinders the ability of a protease's active site to recognize and bind the peptide backbone. This disruption of the enzyme-substrate interaction prevents cleavage, thereby extending the biological half-life of the peptide. This strategy has been successfully applied to various classes of peptides to improve their stability and therapeutic potential. nih.govbiorxiv.org
Table 1: Illustrative Impact of this compound on Peptide Stability
| Peptide Sequence | Modification | Half-life in Plasma (minutes) | Proteolytic Cleavage Rate (relative) |
|---|---|---|---|
| Gly-Phe-Leu-Met-Ala | None (Native) | 15 | 100% |
| Gly-[2A7M] -Leu-Met-Ala | Phe replaced with this compound | 240 | 8% |
| Lys-Arg-Gln-His-Gly | None (Native) | 25 | 100% |
| Lys-Arg-[2A7M] -His-Gly | Gln replaced with this compound | >360 | <2% |
Note: Data are hypothetical and for illustrative purposes to demonstrate the principle of increased protease resistance.
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. nih.gov However, short linear peptides are often highly flexible in solution, which can lead to reduced receptor affinity and specificity. Incorporating conformationally constrained amino acids is a powerful method to rigidify the peptide backbone and stabilize a desired secondary structure, such as an α-helix or β-turn. mdpi.com
Table 2: Research Findings on Conformational Preferences
| Peptide Fragment | Incorporated Amino Acid | Observed Torsional Angles (φ, ψ) | Favored Secondary Structure |
|---|---|---|---|
| -Ala-X-Ala- | X = Glycine | -80°, +120° (Broad Range) | Random Coil |
| -Ala-X-Ala- | X = this compound | -60°, -45° (Restricted) | α-Helix |
| -Pro-X-Gly- | X = Serine | -75°, +140° (Broad Range) | Type I β-Turn (low stability) |
| -Pro-X-Gly- | X = this compound | -60°, +120° (Restricted) | Type II β-Turn (high stability) |
Note: This table presents hypothetical data based on established principles of conformational control by sterically hindered amino acids.
Role of this compound in the Development of Enzyme Inhibitors
Enzyme inhibitors are critical tools in drug discovery for treating a wide range of diseases. The unique structural features of this compound make it a valuable component in the rational design of potent and selective enzyme inhibitors.
Transition-state analogues are among the most potent types of enzyme inhibitors. These molecules are chemically stable compounds designed to mimic the high-energy transition state of an enzymatic reaction. nih.gov By binding tightly to the enzyme's active site, they block the natural substrate from binding and being converted to product.
The long, hydrophobic side chain of this compound can be used to mimic the binding of aliphatic or lipidic substrates in the active sites of enzymes such as proteases, lipases, or acyltransferases. When incorporated into a larger molecule that mimics the geometry of the reaction's transition state, the this compound moiety serves as a critical hydrophobic anchor, ensuring high-affinity binding within the enzyme's active site. nih.gov
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead inhibitor compound. mdpi.com In the context of inhibitors containing this compound, SAR studies would involve systematically modifying its structure to probe the requirements of the enzyme's binding pocket.
Key modifications could include altering the length of the alkyl chain, changing the position of the methyl group (e.g., to the 6- or 5-position), or introducing further branching. By synthesizing a library of these analogues and evaluating their inhibitory activity (e.g., IC50 values), researchers can develop a detailed understanding of the structural features required for optimal enzyme inhibition.
Table 3: Example of a Structure-Activity Relationship Study
| Analogue | Side Chain Structure | IC50 (nM) against Target Enzyme |
|---|---|---|
| Parent Compound | 7-methyloctanoyl | 50 |
| Analogue 1 | n-octanoyl | 120 |
| Analogue 2 | 6-methyloctanoyl | 85 |
| Analogue 3 | 7-methylheptanoyl | 250 |
| Analogue 4 | 7-methylnonanoyl | 45 |
Note: Data are hypothetical, illustrating how systematic structural changes can influence inhibitory potency.
This compound as a Tool Compound in Biochemical Research
Beyond direct therapeutic applications, this compound serves as a valuable tool for basic biochemical research. The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure and function. nih.gov
By replacing a natural amino acid with this compound, researchers can investigate the role of specific hydrophobic interactions in processes like protein folding, protein-protein interactions, or the association of proteins with cell membranes. The bulky side chain can act as a steric probe to map the dimensions of a binding pocket or an interaction interface. Its unique structure provides a handle that is distinct from any natural amino acid, allowing for precise dissection of molecular interactions.
Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino 7 Methyloctanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies of 2-Amino-7-methyloctanoic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including this compound. omicsonline.orgcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Structural Elucidation: The primary structure of this compound can be unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: A proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals would correspond to the protons on the alpha-carbon (α-H), the protons of the methylene (CH₂) groups in the aliphatic chain, the methine proton (CH) at the 7-position, and the methyl (CH₃) protons of the isopropyl group. The integration of these signals confirms the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent protons, as dictated by spin-spin coupling.
¹³C NMR: A carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This includes the carboxyl carbon, the alpha-carbon, the various carbons along the octanoic chain, and the methyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. youtube.com
2D NMR Techniques: Correlation spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to piece together the fragments of the carbon skeleton. core.ac.uk Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning protons to their directly attached carbons (HSQC) and for identifying longer-range (2-3 bond) correlations between protons and carbons (HMBC). omicsonline.orgcore.ac.uk These correlations provide unambiguous evidence for the complete molecular structure.
Conformational Studies: The flexible aliphatic chain of this compound can adopt various conformations. NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of protons. usda.gov By analyzing NOE correlations, researchers can determine the preferred solution-state conformation of the molecule, which can be critical for understanding its interactions with other molecules or biological systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (COOH) | ~10-12 (acid proton, if visible) | ~175-180 |
| C2 (α-CH) | ~3.5-4.0 | ~55-60 |
| C3 (CH₂) | ~1.6-1.9 | ~30-35 |
| C4 (CH₂) | ~1.2-1.5 | ~24-28 |
| C5 (CH₂) | ~1.2-1.5 | ~28-32 |
| C6 (CH₂) | ~1.4-1.7 | ~38-42 |
| C7 (CH) | ~1.5-1.8 | ~27-31 |
| C8 (CH₃) | ~0.8-1.0 | ~22-25 |
Mass Spectrometry (MS) for Molecular Identification and Metabolomic Profiling of this compound
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the precise determination of molecular weight and elemental composition, as well as for structural characterization through fragmentation analysis. google.com
Molecular Identification: For this compound, high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high accuracy (typically to within 5 ppm). This allows for the calculation of its elemental formula (C₉H₁₉NO₂), providing strong evidence for the compound's identity. nih.gov The molecular ion peak, typically observed as the protonated molecule [M+H]⁺ in positive ion mode, would be found at an m/z corresponding to its molecular weight plus the mass of a proton.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this technique, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragmentation would include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group, as well as cleavage along the aliphatic chain, helping to confirm the position of the methyl branching.
Metabolomic Profiling: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. osti.gov Non-proteinogenic amino acids like this compound could be potential biomarkers or have roles in various metabolic pathways. Techniques combining liquid chromatography with mass spectrometry (LC-MS) are widely used for untargeted metabolomic profiling. nih.govtmiclinode.comnih.gov In such studies, LC separates the complex mixture of metabolites from a biological sample, and the MS detects and quantifies them. The presence and concentration of this compound in biological fluids or tissues could be identified and monitored, potentially linking it to specific physiological or pathological states.
Table 2: Key Mass Spectrometry Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉NO₂ | nih.gov |
| Molecular Weight | 173.25 g/mol | nih.gov |
| Exact Mass | 173.1416 Da | nih.gov |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Chromatographic Techniques for Separation and Quantification of this compound Enantiomers
Since this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (D and L forms). Chromatographic techniques are paramount for the separation (resolution) and quantification of these enantiomers, which is critical as they often exhibit different biological activities. mdpi.com
Enantiomeric Separation: High-Performance Liquid Chromatography (HPLC) is the most common method for chiral separations of amino acids. nih.gov This can be achieved through two main strategies:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used approach. The sample containing the racemic mixture is passed through an HPLC column packed with a chiral stationary phase. The enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times, allowing for their separation. ankara.edu.trnih.gov Common CSPs for amino acids are based on macrocyclic antibiotics (e.g., teicoplanin), cyclodextrins, or Pirkle-type phases. nih.gov
Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.
Gas Chromatography (GC) can also be used for enantioseparation, typically after derivatization of the amino acid to increase its volatility. nih.gov The derivatized enantiomers are then separated on a GC column with a chiral stationary phase.
Quantification: Once separated, the amount of each enantiomer can be quantified. In HPLC, this is usually done with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS). ankara.edu.trresearchgate.net The area under the chromatographic peak for each enantiomer is proportional to its concentration. This allows for the determination of the enantiomeric excess (ee) or the D/L ratio in a sample. nih.gov
Table 3: Representative Chromatographic Conditions for Amino Acid Enantiomer Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Crownpak CR-I(+), Ristocetin A) | Chiral Capillary Column (e.g., Chirasil-Val) |
| Mobile Phase/Carrier Gas | Varies by column; often aqueous buffers with organic modifiers (e.g., acetonitrile, methanol) ankara.edu.tr | Inert Carrier Gas (e.g., Helium, Nitrogen) nih.gov |
| Derivatization | Often not required for direct methods; can be used for indirect methods | Required (e.g., N-trifluoroacetyl-O-methyl ester) nih.gov |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Typical Application | Quantification of D/L ratio in biological and synthetic samples | Analysis of enantiomeric purity in complex mixtures |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of this compound
Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms and are thus powerful tools for determining the absolute configuration (e.g., L or D) of enantiomers. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov A chiral molecule will absorb one polarization more than the other, resulting in a CD spectrum. The resulting signal is known as a Cotton effect, which can be positive or negative. For α-amino acids, the electronic transition of the carboxyl chromophore around 200-220 nm typically gives rise to a characteristic Cotton effect.
For most L-amino acids, a positive Cotton effect is observed in this region at acidic pH, while D-amino acids exhibit a negative Cotton effect of equal magnitude. nih.gov By measuring the CD spectrum of an enantiomerically pure sample of this compound and observing the sign of the Cotton effect, its absolute configuration can be assigned by comparison to the known behavior of other amino acids. Theoretical calculations based on quantum chemistry can also be used to predict the CD spectrum for a given absolute configuration, further strengthening the assignment. mdpi.comresearchgate.net
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum shows the variation of specific rotation with wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (where it produces a Cotton effect), is characteristic of the molecule's stereochemistry. researchgate.net CD and ORD are closely related phenomena (linked by the Kronig-Kramers transforms) and provide complementary information for assigning absolute configuration. wikipedia.org While CD spectroscopy is often more straightforward to interpret for specific chromophores, ORD can provide valuable data across a broader wavelength range.
Table 4: Expected Chiroptical Properties for this compound Enantiomers Based on the general behavior of α-amino acids.
| Enantiomer | Expected Sign of Cotton Effect (CD Spectroscopy, ~210 nm, acidic pH) | Method of Assignment |
|---|---|---|
| L-2-Amino-7-methyloctanoic acid | Positive | Comparison with known L-amino acids |
Emerging Research Frontiers and Future Perspectives for 2 Amino 7 Methyloctanoic Acid
Novel Synthetic Methodologies for Non-Canonical Amino Acids like 2-Amino-7-methyloctanoic Acid
The synthesis of ncAAs such as this compound can be approached through both chemical and biological routes. rsc.org While traditional chemical synthesis offers versatility, modern methodologies are increasingly focused on efficiency, stereochemical control, and environmental sustainability.
Biosynthesis has emerged as a highly efficient and environmentally friendly alternative to conventional chemical synthesis for producing ncAAs. nih.govresearchgate.net This approach leverages engineered metabolic pathways in microbial hosts to produce the desired amino acid. For a compound like this compound, this could involve modifying existing pathways for branched-chain amino acids and utilizing enzymes with altered substrate specificities.
A key technology for incorporating ncAAs into proteins is Genetic Code Expansion (GCE) . nih.govresearchgate.net This technique allows for the site-specific insertion of an ncAA into a protein's sequence during translation. The process requires an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). rsc.orgnih.gov This aaRS/tRNA pair is designed to be independent of the host cell's own machinery and is engineered to uniquely recognize the ncAA (in this case, this compound) and assign it to a specific, often unused, codon such as the amber stop codon (UAG). rsc.orgfrontiersin.org
Recent breakthroughs in synthetic chemistry have also provided novel methods for creating α-amino acids with complex stereochemistry, which could be adapted for the synthesis of this compound and its stereoisomers. liverpool.ac.uk
| Synthetic Methodology | Description | Key Advantages |
| Chemical Synthesis | Traditional organic chemistry routes to construct the amino acid backbone and side chain. | High versatility in creating diverse structures. |
| Biosynthesis | Engineering metabolic pathways in microorganisms to produce the target ncAA. | Environmentally friendly, high efficiency, potential for lower cost. nih.govresearchgate.net |
| Genetic Code Expansion (GCE) | Utilizes an engineered, orthogonal aaRS/tRNA pair to incorporate the ncAA into proteins at specific sites during translation. nih.gov | Enables site-specific incorporation into proteins in vivo and in vitro. nih.govfrontiersin.org |
Advanced Applications in Bio-conjugation and Protein Engineering Utilizing this compound
In protein engineering , introducing a bulky, hydrophobic side chain like that of this compound could be used to:
Enhance Thermal Stability: By promoting stronger hydrophobic interactions within the protein core.
Modify Protein-Protein Interactions: The unique shape and size of the side chain could be used to disrupt or create new interaction surfaces.
Alter Enzyme Activity: When incorporated near an active site, it could modify substrate specificity or catalytic efficiency.
| Application Area | Potential Use of this compound | Anticipated Outcome |
| Protein Stability | Incorporation into the hydrophobic core of a protein. | Increased melting temperature and resistance to denaturation. |
| Enzyme Design | Placement within or near the active site of an enzyme. | Altered substrate binding, improved catalytic activity, or novel reactivity. |
| Biomaterials | Use in designing self-assembling peptides. | Creation of novel hydrogels or nanofibers with unique mechanical properties due to specific hydrophobic packing. |
| Therapeutic Proteins | Engineering surface properties of antibodies or other protein drugs. | Improved pharmacokinetic profiles or stability in formulation. |
Computational Approaches to Predict Interactions and Design New Molecules based on this compound
Computational modeling has become an indispensable tool in molecular biology and drug design. researcher.life For an ncAA like this compound, computational approaches can be used to predict its impact on protein structure and function before undertaking complex experiments.
Furthermore, de novo drug design algorithms can leverage the unique chemical space offered by ncAAs. nih.govground.news Generative artificial intelligence (AI) models can be trained on datasets of known molecules to design new peptides or small molecules that incorporate this compound. nih.gov These models can optimize for specific properties, such as high binding affinity to a therapeutic target. By using the 3D structure of a target protein, structure-based design algorithms can create novel molecules that fit perfectly into a binding pocket, with the unique shape of the ncAA providing new interaction possibilities. nih.gov
Platforms like PyDPI and ChemDes allow for the calculation of thousands of molecular descriptors for both proteins and small molecules, which can be used to train machine learning models to predict drug-target interactions. mdpi.com The unique properties of this compound can be encoded in these descriptors to aid in the design of new therapeutic agents.
Exploration of Undiscovered Biological Functions and Metabolic Pathways of this compound
While this compound is a non-canonical amino acid not typically found in proteins, its structural similarity to natural branched-chain amino acids (BCAAs) like leucine (B10760876) suggests potential interactions with existing metabolic pathways. The study of amino acid metabolism is crucial for understanding cellular energy, biosynthesis, and signaling. frontiersin.orgnih.gov
If introduced into a cell, this compound could potentially be recognized by enzymes that process BCAAs. The initial step in BCAA catabolism is typically a transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which transfer the amino group to α-ketoglutarate to form glutamate. frontiersin.org
The resulting α-keto acid, 7-methyl-2-oxooctanoic acid, would then be a substrate for the branched-chain α-keto acid dehydrogenase (BCKD) complex. However, its non-standard structure might make it a poor substrate or even an inhibitor of this complex. Subsequent degradation would likely follow pathways similar to fatty acid metabolism, given its long carbon chain.
Exploring these potential metabolic fates is a key area for future research. It is also possible that this ncAA or its metabolites could have novel biological activities. For instance, medium-chain fatty acids and their derivatives are known to have roles in regulating lipid metabolism, improving meat quality in aquaculture, and possessing antimicrobial properties. mdpi.com The carbon skeleton of this compound is structurally related to 7-methyloctanoic acid, a branched-chain fatty acid. Understanding how this ncAA is metabolized could reveal new biological functions or applications, for example, as a modulator of metabolic pathways or as a building block for novel bioactive lipids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
